molecular formula C15H28N2O4S B4422692 N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide

N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide

Cat. No. B4422692
M. Wt: 332.5 g/mol
InChI Key: VUCUUQHBNYLFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide (CES) is a chemical compound that has been synthesized for various scientific research applications. It belongs to the class of succinamide derivatives and has been found to have potential as an analgesic and anti-inflammatory agent. The purpose of

Mechanism of Action

The exact mechanism of action of N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide is not fully understood. However, it has been proposed that this compound exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to modulate the activity of ion channels that are involved in pain transmission.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the activity of ion channels that are involved in pain transmission. This compound has been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide is its potential as an analgesic and anti-inflammatory agent. This compound has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Another advantage of this compound is its good safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of this compound is its relatively low yield, which may make it difficult to produce in large quantities for use in experiments.

Future Directions

There are several future directions for research on N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an analgesic and anti-inflammatory agent.

Scientific Research Applications

N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. It has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N'-cyclooctyl-N-(2-methylsulfonylethyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S/c1-22(20,21)12-11-16-14(18)9-10-15(19)17-13-7-5-3-2-4-6-8-13/h13H,2-12H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCUUQHBNYLFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)CCC(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide
Reactant of Route 3
Reactant of Route 3
N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide
Reactant of Route 4
Reactant of Route 4
N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide
Reactant of Route 5
Reactant of Route 5
N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide
Reactant of Route 6
Reactant of Route 6
N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.